7-Methyl-1H-indole-4-carboxylic Acid: A Technical Guide for Chemical Researchers
7-Methyl-1H-indole-4-carboxylic Acid: A Technical Guide for Chemical Researchers
Executive Summary: This document provides a comprehensive technical overview of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, established synthetic methodologies, characteristic reactivity, and its emerging applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are considering this molecule for their research and development programs.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design.[1][2] 7-methyl-1H-indole-4-carboxylic acid is a specific derivative that offers multiple points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures. Its strategic substitution pattern—a methyl group at the 7-position and a carboxylic acid at the 4-position—provides chemists with distinct handles to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of 7-methyl-1H-indole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Boiling Point | 422.0 ± 25.0 °C (Predicted) | [4] |
| pKa | 4.19 ± 0.10 (Predicted) | [4] |
| LogP | 2.12 (Predicted for the parent indole-4-carboxylic acid) | [5] |
These properties suggest a molecule with moderate lipophilicity and acidic character, suitable for a range of chemical transformations and with potential for biological activity.
Synthesis and Mechanistic Considerations
The synthesis of substituted indoles is a well-established field of organic chemistry. For 7-methyl-1H-indole-4-carboxylic acid, a common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and keto-acids. A representative synthetic approach is outlined below.
Representative Synthetic Protocol: Fischer Indole Synthesis
A common route to indole-2-carboxylic acids involves the Fischer indole synthesis. For the 4-carboxylic acid, a multi-step synthesis starting from substituted toluenes is often employed. An illustrative synthesis for a related indole-4-carboxylic acid ester is the palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative, which provides a flexible route to functionalized indoles.[6]
Step-by-step methodology for a related synthesis (Methyl Indole-4-carboxylate): [6]
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Preparation of Methyl 2-bromomethyl-3-nitrobenzoate: Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator like dibenzoyl peroxide.
-
Formation of the Wittig Salt: The resulting benzylic bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is treated with a base to form the ylide, which then reacts with paraformaldehyde to generate the 2-vinyl-3-nitrobenzoate intermediate.
-
Reductive Cyclization: The nitro group is reduced, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, which is followed by spontaneous cyclization to form the indole ring.
The final step to obtain the carboxylic acid would involve the hydrolysis of the methyl ester, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.[7]
Synthetic Workflow Diagram
Caption: A generalized workflow for the Fischer indole synthesis of 7-methyl-1H-indole-4-carboxylic acid.
Chemical Reactivity and Derivatization
The reactivity of 7-methyl-1H-indole-4-carboxylic acid is dictated by the indole nucleus, the carboxylic acid group, and the methyl group.
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Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Carboxylic Acid Group: This group undergoes typical carboxylic acid reactions. It can be converted to esters, amides, acid chlorides, and other derivatives.[8][9] This functional group is often a key interaction point in biological systems or can be used as a handle for further chemical modifications.[10]
-
Methyl Group: The methyl group is generally unreactive but can influence the steric and electronic properties of the benzene portion of the indole ring.
Key Reactivity Sites
Caption: Key sites of chemical reactivity on the 7-methyl-1H-indole-4-carboxylic acid scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Indole-4-carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[11] They have been investigated for their potential as:
-
Histamine H3 Antagonists: The indole-4-carboxylic acid scaffold has been used in the preparation of substituted indole derivatives targeting the histamine H3 receptor.[12]
-
Enzyme Inhibitors: These compounds serve as starting materials for potent and selective inhibitors of enzymes such as human reticulocyte 15-lipoxygenase-1 and histone deacetylases.
-
Anticancer Agents: The indole core is a common feature in many anticancer compounds.[1] Derivatives of indole carboxylic acids have shown promise in this area.[13]
-
Antimicrobial Agents: Indole-2-carboxamides, which can be synthesized from the corresponding carboxylic acids, have been identified as having activity against Mycobacterium tuberculosis.[14]
For example, 7-methyl-1H-indole-4-carboxylic acid is used as a reactant in methods for treating T-cell mediated inflammatory immune diseases by targeting EZH1 and EZH2.[4]
Spectroscopic Characterization
The structural elucidation of 7-methyl-1H-indole-4-carboxylic acid and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The N-H proton will also appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.[15]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling 7-methyl-1H-indole-4-carboxylic acid.
-
Hazards: It may cause skin, eye, and respiratory irritation.[16][17] It is recommended to handle this compound in a well-ventilated area or a fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[16]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
7-methyl-1H-indole-4-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic substitution pattern provides multiple avenues for derivatization, enabling the exploration of diverse chemical space. With applications ranging from enzyme inhibition to the development of novel therapeutics, this compound will likely continue to be of significant interest to the research community. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications to aid researchers in leveraging its potential in their scientific endeavors.
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